molecular formula C34H44F4N6O12 B10752648 Z-LEHD-FMKCaspase-9 Inhibitor

Z-LEHD-FMKCaspase-9 Inhibitor

Cat. No.: B10752648
M. Wt: 804.7 g/mol
InChI Key: XCKBDLPYFKIMOO-NATPOTRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-LEHD-FMK Caspase-9 Inhibitor is a selective and irreversible inhibitor of caspase-9, an enzyme that plays a crucial role in the process of apoptosis (programmed cell death). This compound is widely used in scientific research to study the mechanisms of apoptosis and to explore potential therapeutic applications in diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-LEHD-FMK Caspase-9 Inhibitor is synthesized through a series of chemical reactions involving the coupling of specific amino acids and the incorporation of a fluoromethyl ketone (FMK) group. The peptide is O-methylated in the P1 position on aspartic acid, which enhances its stability and cell permeability . The synthesis typically involves the following steps:

    Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.

    Incorporation of FMK Group: The FMK group is introduced to the peptide through a reaction with a fluoromethyl ketone derivative.

    Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Industrial Production Methods

Industrial production of Z-LEHD-FMK Caspase-9 Inhibitor follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and efficiency. The compound is typically produced as a lyophilized powder and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Z-LEHD-FMK Caspase-9 Inhibitor primarily undergoes reactions related to its role as an inhibitor of caspase-9. These reactions include:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reaction of Z-LEHD-FMK with caspase-9 is an inactive caspase-9 enzyme complex, which prevents the progression of the apoptotic cascade .

Properties

Molecular Formula

C34H44F4N6O12

Molecular Weight

804.7 g/mol

IUPAC Name

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7)/t22-,23-,24-,25-;/m0./s1

InChI Key

XCKBDLPYFKIMOO-NATPOTRJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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